Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate
Overview
Description
Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate is a chemical compound belonging to the chromene family, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate enol ether, which undergoes cyclization to form the chromene core. The reaction conditions include heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It has shown promise in the development of new therapeutic agents for the treatment of diseases such as cancer and diabetes.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate exerts its effects involves the interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative stress and cellular damage. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Ethyl 2,8-dimethyl-4-oxo-4H-chromene-3-carboxylate is structurally similar to other chromene derivatives, such as coumarins and flavonoids. its unique substitution pattern and functional groups contribute to its distinct biological and chemical properties. Some similar compounds include:
Coumarin: Known for its anticoagulant properties.
Flavonoids: Exhibiting antioxidant and anti-inflammatory activities.
Indole derivatives: Showing various biological activities such as antiviral and anticancer effects.
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Properties
IUPAC Name |
ethyl 2,8-dimethyl-4-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-4-17-14(16)11-9(3)18-13-8(2)6-5-7-10(13)12(11)15/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDIGQLBILSQPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C=CC=C2C1=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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